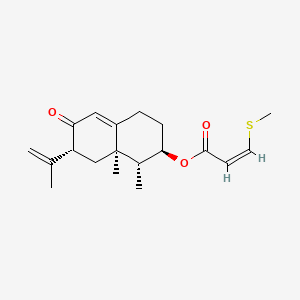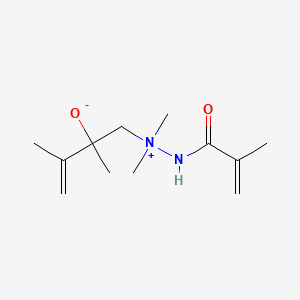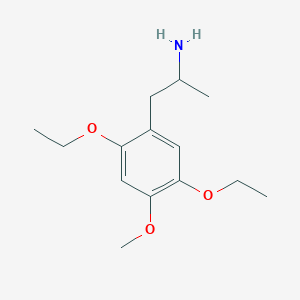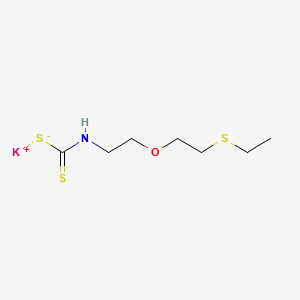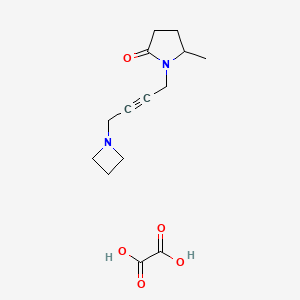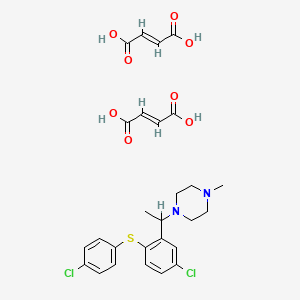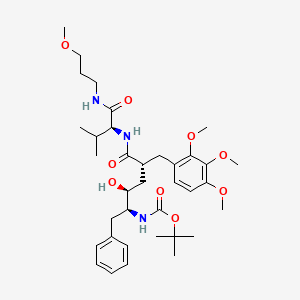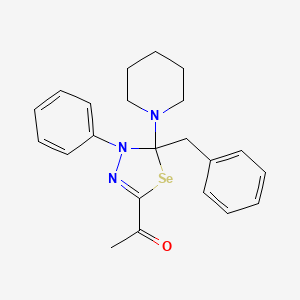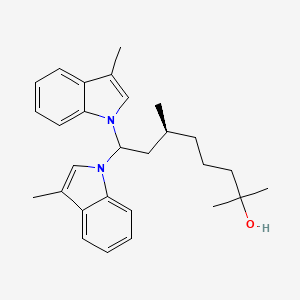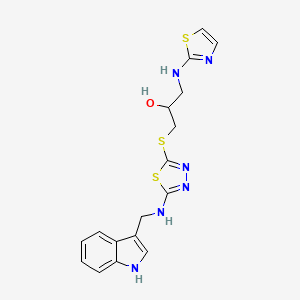
1-((5-((2-Indolylmethyl)amino)-2-thiadiazolyl)thio)-3-(2-thiazolylamino)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((5-((2-Indolylmethyl)amino)-2-thiadiazolyl)thio)-3-(2-thiazolylamino)-2-propanol is a complex organic compound that features multiple functional groups, including indole, thiadiazole, and thiazole moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-((2-Indolylmethyl)amino)-2-thiadiazolyl)thio)-3-(2-thiazolylamino)-2-propanol likely involves multiple steps, including the formation of the indole, thiadiazole, and thiazole rings, followed by their assembly into the final structure. Typical synthetic routes may include:
Formation of Indole Ring: This can be achieved through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Formation of Thiadiazole Ring: This can be synthesized via the reaction of thiosemicarbazide with carboxylic acids or their derivatives.
Formation of Thiazole Ring: This can be synthesized through Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis processes, often optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures.
化学反応の分析
Types of Reactions
1-((5-((2-Indolylmethyl)amino)-2-thiadiazolyl)thio)-3-(2-thiazolylamino)-2-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
科学的研究の応用
1-((5-((2-Indolylmethyl)amino)-2-thiadiazolyl)thio)-3-(2-thiazolylamino)-2-propanol may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole, thiadiazole, and thiazole moieties.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-((5-((2-Indolylmethyl)amino)-2-thiadiazolyl)thio)-3-(2-thiazolylamino)-2-propanol would depend on its specific biological target. Generally, compounds with indole, thiadiazole, and thiazole moieties can interact with various enzymes, receptors, or nucleic acids, modulating their activity and leading to biological effects.
類似化合物との比較
Similar Compounds
1-((5-((2-Indolylmethyl)amino)-2-thiadiazolyl)thio)-3-(2-thiazolylamino)-2-propanol: can be compared with other compounds containing indole, thiadiazole, and thiazole moieties, such as:
Uniqueness
The uniqueness of this compound lies in its combination of multiple bioactive moieties, which may confer unique biological activities and therapeutic potential.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
特性
CAS番号 |
86717-13-7 |
|---|---|
分子式 |
C17H18N6OS3 |
分子量 |
418.6 g/mol |
IUPAC名 |
1-[[5-(1H-indol-3-ylmethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-3-(1,3-thiazol-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C17H18N6OS3/c24-12(9-21-15-18-5-6-25-15)10-26-17-23-22-16(27-17)20-8-11-7-19-14-4-2-1-3-13(11)14/h1-7,12,19,24H,8-10H2,(H,18,21)(H,20,22) |
InChIキー |
ONAXWVKKXWMBAU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)CNC3=NN=C(S3)SCC(CNC4=NC=CS4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


